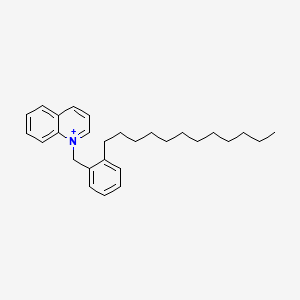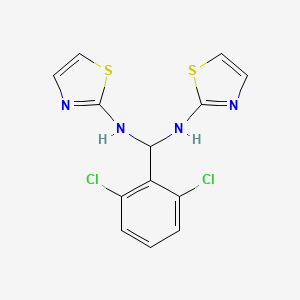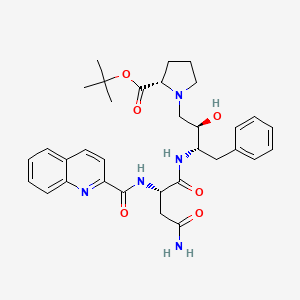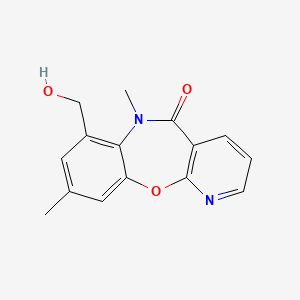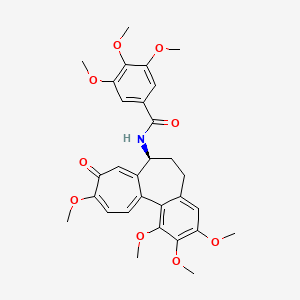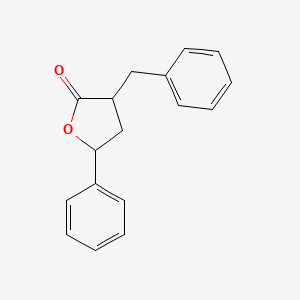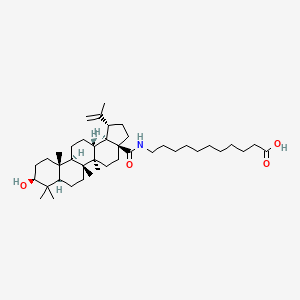
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids It is characterized by the presence of a long aliphatic chain and a functional group derived from lupane, a triterpenoid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- typically involves multiple steps. One common method starts with the transesterification of castor oil to produce methyl ricinoleate. This intermediate is then subjected to pyrolysis to yield methyl undecenoate. The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid, which is further modified through hydrobromination to yield 11-bromoundecanoic acid. Finally, the brominated compound undergoes a reaction with a lupane derivative to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of undecanoic acid with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of biobased polyamides and surfactants.
作用機序
The mechanism of action of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with cellular membranes and metabolic pathways. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of biobased polyamides.
Undecanoic acid: A simpler fatty acid with known antifungal properties.
Uniqueness
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its complex structure, which combines a fatty acid chain with a lupane derivative. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
150840-31-6 |
|---|---|
分子式 |
C41H69NO4 |
分子量 |
640.0 g/mol |
IUPAC名 |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H69NO4/c1-28(2)29-19-24-41(36(46)42-27-15-13-11-9-8-10-12-14-16-34(44)45)26-25-39(6)30(35(29)41)17-18-32-38(5)22-21-33(43)37(3,4)31(38)20-23-40(32,39)7/h29-33,35,43H,1,8-27H2,2-7H3,(H,42,46)(H,44,45)/t29-,30+,31-,32+,33-,35+,38-,39+,40+,41-/m0/s1 |
InChIキー |
RIKPHTJUWKAFML-OMDZWSJNSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


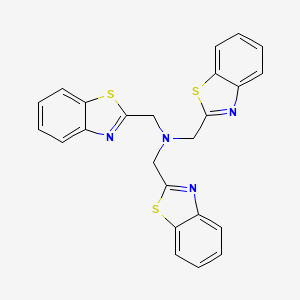
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
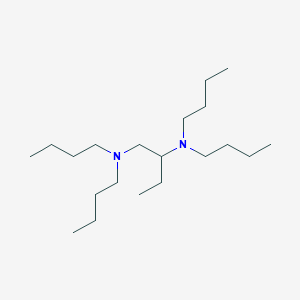

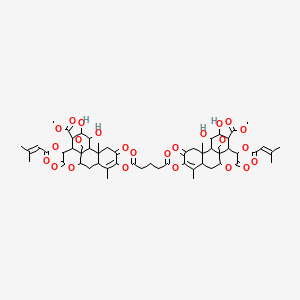
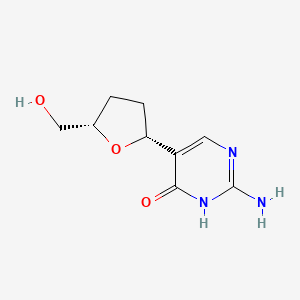
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
